molecular formula C8H10ClN3O B1430066 2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride CAS No. 1432677-78-5

2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride

Cat. No.: B1430066
CAS No.: 1432677-78-5
M. Wt: 199.64 g/mol
InChI Key: YSYUDVXPBSWKIO-UHFFFAOYSA-N
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Description

2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride is a heterocyclic compound that contains a pyrido-pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diketone under acidic conditions to form the pyrazine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the process may include steps such as crystallization and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido-pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrido-pyrazine ring.

Scientific Research Applications

2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
  • 1-methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid
  • 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid hydrochloride

Uniqueness

2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride is unique due to its specific pyrido-pyrazine core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-5-8(12)11-7-4-9-3-2-6(7)10-5;/h2-5,10H,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYUDVXPBSWKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 2
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 3
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 4
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 5
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride
Reactant of Route 6
2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride

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